molecular formula C42H68N2O2 B608960 Mebolazine CAS No. 3625-07-8

Mebolazine

Cat. No.: B608960
CAS No.: 3625-07-8
M. Wt: 633.0 g/mol
InChI Key: POPWFGNRCCUJGU-UHFFFAOYSA-N
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Safety and Hazards

Mebolazine has been used illegally as an ingredient in some dietary supplements, including vitamin B supplements, and in the United States, the Food and Drug Administration has taken legal action against such manufacturers .

Biochemical Analysis

Biochemical Properties

Mebolazine is a synthetic derivative of testosterone that may bind to the androgen receptor and produce androgenic and anabolic activity . It reportedly acts as a prodrug of methasterone

Molecular Mechanism

This compound reportedly acts as a prodrug of methasterone This suggests that it might exert its effects at the molecular level through the actions of methasterone, which could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

The synthesis of mebolazine involves the dimerization of methasterone through an azine linkage. The reaction conditions typically include the use of hydrazine derivatives and appropriate solvents under controlled temperatures .

Chemical Reactions Analysis

Mebolazine undergoes several types of chemical reactions:

Scientific Research Applications

Comparison with Similar Compounds

Mebolazine is unique due to its azine linkage, which differentiates it from other anabolic steroids. Similar compounds include:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Mebolazine involves the condensation of two molecules of 2-hydrazinyl-4,6-dimethylpyrimidine with one molecule of 2-methyl-5-nitrobenzoic acid.", "Starting Materials": [ "2-hydrazinyl-4,6-dimethylpyrimidine", "2-methyl-5-nitrobenzoic acid" ], "Reaction": [ "Step 1: Dissolve 2-hydrazinyl-4,6-dimethylpyrimidine (2.0 g, 0.014 mol) in ethanol (20 mL) and add 2-methyl-5-nitrobenzoic acid (2.8 g, 0.014 mol) to the solution.", "Step 2: Add a catalytic amount of concentrated sulfuric acid to the reaction mixture and reflux for 6 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with ethanol and dry under vacuum to obtain Mebolazine as a yellow solid (yield: 80%)." ] }

CAS No.

3625-07-8

Molecular Formula

C42H68N2O2

Molecular Weight

633.0 g/mol

IUPAC Name

3-[(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C42H68N2O2/c1-25-23-37(3)27(9-11-29-31(37)13-17-39(5)33(29)15-19-41(39,7)45)21-35(25)43-44-36-22-28-10-12-30-32(38(28,4)24-26(36)2)14-18-40(6)34(30)16-20-42(40,8)46/h25-34,45-46H,9-24H2,1-8H3

InChI Key

POPWFGNRCCUJGU-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1/C(=N/N=C\2/[C@@H](C[C@@]3([C@@H]4[C@H]([C@H]5[C@@]([C@](CC5)(O)C)(CC4)C)CC[C@H]3C2)C)C)/C[C@H]6[C@](C1)([C@@H]7[C@H]([C@H]8[C@@]([C@](CC8)(O)C)(CC7)C)CC6)C

SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)(C)O)C

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)(C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mebolazine;  Dimetazin;  Roxilon; 

Origin of Product

United States

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